REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:10][CH3:11])[c:5]([O:8][CH3:9])[cH:6][cH:7]1.[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH3:12][CH2:13][CH2:14][CH2:15][Li:16].[CH3:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[ClH:28].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[c:2]1([CH:24]=[O:23])[cH:3][c:4]([CH2:10][CH3:11])[c:5]([O:8][CH3:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cc(Br)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CCc1cc(C=O)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |